molecular formula C9H8N2 B1581460 6-Methylquinoxaline CAS No. 6344-72-5

6-Methylquinoxaline

Cat. No. B1581460
CAS RN: 6344-72-5
M. Wt: 144.17 g/mol
InChI Key: OSRARURJYPOUOV-UHFFFAOYSA-N
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Description

6-Methylquinoxaline (6MQ) is a heterocyclic aromatic compound that belongs to the quinoxaline family. It is a colorless, odorless crystalline solid with a molecular weight of 141.17 g/mol and a melting point of 72-73 °C. 6MQ is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. Its unique properties make it an ideal research tool for a variety of studies.

Scientific Research Applications

Corrosion Inhibition

6-Methylquinoxaline has demonstrated significant potential as a corrosion inhibitor. Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and examined its effect on steel corrosion in an acidic medium. The results indicated that this compound exhibited good inhibiting properties, with efficiencies around 97% at a concentration of 10−2 M (Forsal et al., 2010).

Chromatographic Analysis

McLellan and Thornalley (1992) explored the use of 6,7-dimethoxy-2-methylquinoxaline in chromatographic analysis. This compound was developed for the assay of methylglyoxal in chemical and biological systems, indicating its utility in precise analytical methods (McLellan & Thornalley, 1992).

Antibacterial Properties

Taiwo, Obafemi, and Akinpelu (2021) synthesized 6-nitroquinoxaline derivatives and evaluated their antibacterial properties. The study concluded that these compounds showed promising antibacterial properties against various bacterial strains, suggesting their potential in formulating new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).

Antiviral Agents

Elzahabi (2017) investigated quinoxaline derivatives, including ethyl 6-methylquinoxalin-3-yl acetate, for their potential as antiviral agents. The compounds showed significant activity against various viral strains, demonstrating their potential in antiviral therapy (Elzahabi, 2017).

Gas Chromatography Applications

Ohmori et al. (1987) utilized 6,7-dichloro-2-methylquinoxaline in a gas chromatography method for determining methylglyoxal in biological samples. This showcases the compound's utility in sensitive and selective analytical procedures (Ohmori et al., 1987).

Synthesis of Pharmaceutical Intermediates

Tanaka et al. (2021) developed a catalytic system for synthesizing 2-methylquinoxaline derivatives from glycerol and diamines. These derivatives are crucial intermediates in pharmaceutical, natural product, and dye synthesis (Tanaka et al., 2021).

properties

IUPAC Name

6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRARURJYPOUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287490
Record name 6-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoxaline

CAS RN

6344-72-5
Record name 6-Methylquinoxaline
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Record name 6-Methylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6344-72-5
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylbenzene-1,2-diamine (50.0 g, 0.41 mol) in isopropanol (300 mL) was added a solution of glyoxal (40% in water, 65.3 g, 0.45 mol) at room temperature. The reaction mixture was heated at 80° C. for 2 hours and evaporated under vacuum to give 6-methylquinoxaline (55 g, 93%), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.77 (dd, J=1.5, 7.2 Hz, 2H), 7.99 (d, J=8.7 Hz, 1H), 7.87 (s, 1H), 7.60 (dd, J=1.5, 8.4 Hz, 1H), 2.59 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-1,2-phenylenediamine (5.0 g, 41 mmol) in methanol (250 mL) was treated with a solution of 40% aqueous glyoxal and stirred for 16 h. The solvent was evaporated and the residue was distilled under vacuum (2 mm Hg, 85-88° C.) to leave a colorless oil (1.5 g, 25%). LC/MS Method A, r.t.=1.02 mins., purity=99.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
25%

Synthesis routes and methods III

Procedure details

A solution of 3,4-diaminotoluene (Aldrich, 100 g, 0.82 mol) in 600 mL of hot water (temp. 70-75° C.) was added rapidly to a 60° C. slurry of glyoxal-sodium bisulfite adduct (Aldrich, 239.5 g, 0.9 mol, 1.1 eq) in 400 mL of water. The resulting dark-brown clear solution was heated at 60° C. for 1 hr, then 5 g (0.02 mol) of additional glyoxal adduct was added. The mixture was allowed to cool to r.t. and filtered through a paper filter. The filtrate was neutralized with 5 M aq. NaOH to pH 7.5-7.8 and then extracted with ether (4×400 mL). The extract was dried over Na2SO4 and concentrated on a rotary evaporator to afford 92 g of brown oil which was distilled in vacuum (bp. 100-102° C. at 10 mm Hg; Cavagnol, J. C.; Wiselogle, F. Y. J. Am. Chem. Soc. 1947, 69, 795; 86° C. at 1 mm Hg). Yield 89 g (75%) as a pale-yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
239.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
JI Ahamed, GR Ramkumaar, P Kamalarajan… - Journal of Molecular …, 2022 - Elsevier
The quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde (DPQC) and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) were synthesized using …
Number of citations: 12 www.sciencedirect.com
A Zouitini, Y Kandri Rodi, Y Ouzidan, JP Jasinski… - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C23H20N2S2, the mean planes of the phenyl rings are twisted with respect to the mean plane of the quinoxaline ring system by 73.8 (8) and 72.2 (8). A weak …
Number of citations: 1 iucrdata.iucr.org
BC Platt - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… ) to be 2-hydroxy-6-methylquinoxaline although in the later communication Hinsberg refers … Nevertheless, it has been incorporated into the literature as 2-hydroxy-6-methylquinoxaline (…
Number of citations: 3 pubs.rsc.org
A Zouitini, Y Kandri Rodi, F Ouazzani Chahdi… - IUCrData, 2017 - scripts.iucr.org
… 6-methylquinoxaline-2,3(1H,4H)-dione unit is essentially planar. The dihedral angles between the mean plane of the 6-methylquinoxaline-… pointing away from the 6-methylquinoxaline-2,…
Number of citations: 1 scripts.iucr.org
WK Easley, CT Bahner - Journal of the American Chemical …, 1950 - ACS Publications
… Quinoxaline, 6-methylquinoxaline and 6-chloroquinoxaline was prepared by the method of … (0.025 mole) of 6methylquinoxaline in 17.7 g. (0.125 mole) of methyl iodide was allowed to …
Number of citations: 9 pubs.acs.org
SX Cai, SM Kher, ZL Zhou, V Ilyin… - Journal of medicinal …, 1997 - ACS Publications
We report on a series of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones (QXs), prepared as a continuation of our structure−activity relationship (SAR) study of QXs as …
Number of citations: 64 pubs.acs.org
JK Landquist - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Quinoxalines unsubstituted in the heterocyclic nucleus undergo simultaneous oxidation to 2 : 3-dihydroxy-derivatives ; with 6-methylquinoxaline this is negligible (ca. 1%), but negative …
Number of citations: 66 pubs.rsc.org
SK Yildiz, N Ansar - Biological Sciences-PJSIR, 2002 - v2.pjsir.org
Quninoxalines are considered to have significant biological activity. Their reactions as well as their pharmacological actions continue to stimulate many investigations. Thus 2-methyl …
Number of citations: 1 v2.pjsir.org
H McNab, GS Smith - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… gives an unequal mixture of [I -15N]- and [4-15N]-6-methylquinoxaline owing to equilibration of the intermediate aryliminoiminyl radical via a spirodienyl radical to the extent of ca. 88%. …
Number of citations: 19 pubs.rsc.org
Z Bouanane, M Bounekhel, M Elkolli, F Abrigach… - Journal of molecular …, 2017 - Elsevier
… -1H-pyrazol-1-yl)-6-methylquinoxaline, L 3 , 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydrazinyl-6-nitroquinoxaline L 4 , 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline, L 5 , 2-…
Number of citations: 27 www.sciencedirect.com

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